4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C8H7BrClN3S |
|---|---|
Molecular Weight |
292.58 g/mol |
IUPAC Name |
4-bromo-1-[(5-chlorothiophen-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H7BrClN3S/c9-6-3-13(12-8(6)11)2-5-1-7(10)14-4-5/h1,3-4H,2H2,(H2,11,12) |
InChI Key |
LDYFORATMGOGJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CN2C=C(C(=N2)N)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation via Cyclocondensation
The pyrazole ring can be constructed using β-ketonitrile derivatives and substituted hydrazines. For example:
- Reactant : 3-(5-Chlorothiophen-3-yl)propanenitrile (β-ketonitrile analog)
- Reagent : Hydrazine hydrate or (5-chlorothiophen-3-yl)methylhydrazine
- Conditions : Ethanol, reflux (80°C, 12–24 hours).
This step forms 1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine, with the amine group at position 3.
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–75% (analogous reactions) | |
| Reaction Time | 12–24 hours |
Regioselective Bromination at Position 4
Electrophilic bromination is challenging due to competing sites. Directed bromination using N-bromosuccinimide (NBS) under acidic conditions (e.g., H2SO4/CH3COOH) achieves selectivity:
- Substrate : 1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine
- Reagent : NBS (1.1 equiv)
- Conditions : 0°C to room temperature, 6–8 hours.
| Parameter | Value | Source |
|---|---|---|
| Yield | 45–55% (estimated) | |
| Selectivity | >80% for position 4 |
Alternative Route: Pre-Brominated Intermediate
A multistep approach modifies the pyrazole after introducing bromine:
- Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid ethyl ester via bromination of ethyl 1H-pyrazole-3-carboxylate.
- Alkylation with (5-chlorothiophen-3-yl)methyl chloride (K2CO3, DMF, 60°C).
- Hydrolysis of the ester to carboxylic acid (NaOH/EtOH, reflux).
- Amine formation via Hofmann rearrangement (NaN3, H2SO4, tert-butanol).
| Step | Yield | Key Reagents |
|---|---|---|
| Bromination | 70% | POBr3 |
| Alkylation | 65% | K2CO3, DMF |
| Hydrolysis | 85% | NaOH/EtOH |
| Amine Formation | 60% | NaN3, H2SO4 |
Challenges and Optimization
- Regioselectivity : Bromination at position 4 requires steric and electronic control. Electron-donating groups (e.g., -NH2) direct electrophiles to adjacent positions, but protecting the amine (e.g., acetylation) may improve selectivity.
- Functional Group Compatibility : The thiophene ring’s sensitivity to strong acids/bases necessitates mild conditions during alkylation and hydrolysis.
Physicochemical Properties (Analogous Data)
Data from structurally similar compounds (e.g., 5-bromo-1-methyl-1H-pyrazol-3-amine):
| Property | Value |
|---|---|
| Molecular Weight | 161.99 g/mol |
| LogP | 0.73 (consensus) |
| Solubility | 1.89–3.86 mg/mL (aqueous) |
| Hazard Statements | H302, H315, H320, H335 |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under various conditions (e.g., heating, solvent choice).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Scientific Research Applications of 4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a bromo group and a chlorothiophene moiety. Its molecular formula is C8H7BrClN3S, and it has a molecular weight of 292.58 g/mol. This compound has potential applications in medicinal chemistry, materials science, and biological studies.
Medicinal Chemistry
This compound can be employed as a building block in the synthesis of potential pharmaceutical agents. Pyrazole derivatives have demonstrated the ability to inhibit specific kinases involved in cancer progression, such as p38 MAP kinase, which plays a critical role in cell proliferation and apoptosis.
Comparison of Anticancer Activity of Pyrazole Derivatives
| Compound Name | IC50 (µM) | Target Kinase |
|---|---|---|
| 4-Bromo-1-(4-chlorophenyl)-3-methyl... | 0.5 | p38 MAP kinase |
| 4-Bromo-1-(5-chlorothiophen-3-yl)... | TBD | TBD |
| 5-Amino-N-(2,3-dihydroxypropoxy)... | 0.2 | p38 MAP kinase |
Materials Science
This compound may be used in developing novel materials with unique electronic or optical properties.
Biological Studies
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and chloro groups may enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes structurally related pyrazole-3-amine derivatives, highlighting key substituent variations:
Key Observations :
- Regioisomerism : The position of the chlorothiophene substituent significantly impacts electronic properties. For example, the 3-chlorothiophen-2-ylmethyl analog (CAS 1342776-55-9) differs in thiophene substitution pattern, which may alter steric bulk and π-stacking interactions .
- Heterocyclic vs.
Physicochemical Properties
- Solubility : Thiophene-containing derivatives (e.g., CAS 1342776-55-9) may exhibit lower aqueous solubility than phenyl-substituted analogs (CAS 2845-78-5) due to increased hydrophobicity .
- Melting Points : Pyrazole-3-amine derivatives with bulky substituents (e.g., 3-methylbutan-2-yl, CAS 2006277-81-0) show higher melting points (~160–161°C), whereas smaller substituents (e.g., methylpyrazole) yield lower melting points (129–130°C) .
- Spectroscopic Signatures : IR spectra of related compounds show characteristic NH/amine stretches (~3385 cm⁻¹), C=O (1670 cm⁻¹), and SO₂ bands (1315 cm⁻¹) in sulfonamide derivatives .
Biological Activity
4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine (CAS No. 1851924-51-0) is a heterocyclic compound featuring a pyrazole ring with a bromo group and a chlorothiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research.
The molecular formula of this compound is with a molecular weight of 292.58 g/mol. The structure includes significant halogen substitutions that may influence its reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit specific kinases involved in cancer progression, such as p38 MAP kinase, which plays a critical role in cell proliferation and apoptosis .
Table 1: Comparison of Anticancer Activity of Pyrazole Derivatives
| Compound Name | IC50 (µM) | Target Kinase |
|---|---|---|
| 4-Bromo-1-(4-chlorophenyl)-3-methyl... | 0.5 | p38 MAP kinase |
| 4-Bromo-1-(5-chlorothiophen-3-yl)... | TBD | TBD |
| 5-Amino-N-(2,3-dihydroxypropoxy)... | 0.2 | p38 MAP kinase |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Similar compounds have been shown to disrupt bacterial cell walls or interfere with essential metabolic pathways .
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The presence of halogens may enhance binding affinity to target proteins, potentially leading to the inhibition or activation of various signaling pathways associated with disease states .
Case Studies
A notable case study investigated the effect of pyrazole derivatives on cancer cell lines. The study found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Case Study Summary:
- Objective: Evaluate the anticancer efficacy of pyrazole derivatives.
- Method: Cell viability assays on various cancer cell lines.
- Results: Significant reduction in cell viability at concentrations below 10 µM for selected derivatives.
Q & A
Q. Experimental Validation :
- Perform DFT calculations to map electron density distribution.
- Compare Hammett σ values for substituent effects .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent positions (e.g., pyrazole C3 amine vs. thiophene methyl group). For example, the thiophene protons appear as doublets in δ 6.8–7.2 ppm, while the pyrazole NH₂ resonates at δ 5.0–5.5 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ for C₉H₈BrClN₃S: ~327.91) .
- IR Spectroscopy : Detect functional groups (N-H stretch ~3300–3500 cm⁻¹, C-Br ~600 cm⁻¹) .
Advanced: How can conflicting spectral data (e.g., overlapping NMR signals) be resolved?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, HMBC can confirm connectivity between the thiophene methyl and pyrazole N1 .
- Variable Temperature NMR : Reduce signal broadening caused by slow rotation of the thiophene substituent .
- Isotopic Labeling : Use deuterated analogs to simplify splitting patterns .
Basic: What are the stability considerations for this compound under different storage conditions?
Methodological Answer:
- Light Sensitivity : Store in amber glass vials to prevent photodegradation of the bromine and thiophene moieties .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group .
- Temperature : Long-term stability at –20°C; avoid repeated freeze-thaw cycles .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) to predict binding affinities. Focus on the chlorothiophene group’s role in hydrophobic interactions .
- QSAR Studies : Correlate substituent electronic parameters (σ, π) with experimental IC₅₀ values to optimize substituents .
- MD Simulations : Assess conformational stability in aqueous vs. lipid environments .
Basic: What analytical methods are suitable for quantifying this compound in biological matrices?
Methodological Answer:
- HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) for separation; detect at λ = 254 nm (aromatic absorption) .
- LC-MS/MS : Enhance sensitivity for low-concentration samples (LOQ ~1 ng/mL) .
- Sample Preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) .
Advanced: How to address contradictions in reported biological activity data for pyrazole analogs?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC₅₀ may arise from differences in ATP concentrations in kinase assays .
- Dose-Response Validation : Replicate studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Off-Target Profiling : Use phenotypic screening (e.g., BioMAP) to identify non-specific effects .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use a fume hood for synthesis and weighing due to potential dust inhalation .
- Waste Disposal : Neutralize bromine-containing waste with sodium thiosulfate before disposal .
Advanced: What strategies can optimize regioselectivity in pyrazole functionalization?
Methodological Answer:
- Directed Metallation : Use LDA or Grignard reagents to deprotonate specific pyrazole positions (e.g., C5 for bromination) .
- Protecting Groups : Temporarily block the amine (e.g., with Boc) to direct alkylation to N1 .
- Microwave-Assisted Synthesis : Enhance reaction kinetics and selectivity under controlled temperature/pressure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
